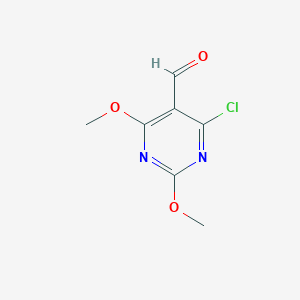

4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,6-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-6-4(3-11)5(8)9-7(10-6)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUIGOHQLMJUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide range of functionalization, leading to compounds with diverse biological activities. 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapeutics. The presence of a reactive aldehyde group and a displaceable chlorine atom makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a detailed, scientifically-grounded overview of a plausible and efficient synthetic route to this important compound.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from a suitable 2,6-dimethoxypyrimidine precursor. The logical and widely applicable approach involves an initial formylation at the electron-rich 5-position, followed by a chlorination step. The most established method for such a formylation is the Vilsmeier-Haack reaction.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of 2,6-Dimethoxypyrimidine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The pyrimidine ring, activated by two electron-donating methoxy groups, is a suitable substrate for this electrophilic substitution.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[1][2] This electrophilic species then attacks the electron-rich 5-position of the 2,6-dimethoxypyrimidine ring. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[1][2]

References

An In-Depth Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

This guide provides a comprehensive technical overview of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying scientific principles.

Core Compound Identification

This compound is a polysubstituted pyrimidine ring, a structural motif of significant interest in medicinal chemistry. Its unique arrangement of functional groups—a reactive aldehyde, a displaceable chlorine atom, and two electron-donating methoxy groups—makes it a versatile building block for synthesizing more complex molecular architectures.

| Identifier | Value | Source(s) |

| CAS Number | 134221-52-6 | [1][2] |

| Molecular Formula | C7H7ClN2O3 | [1][2] |

| Molecular Weight | 202.6 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | ClC1=NC(OC)=NC(OC)=C1C=O | [2] |

Physical and Chemical Properties

The compound is typically supplied as a pale yellow powder with a purity of 97% or higher.[2] It is soluble in organic solvents such as dichloromethane and methanol.[1] Due to its stability, it is shipped at room temperature, but for long-term preservation of its integrity, storage at -20°C is recommended.[1]

Strategic Synthesis Pathway

The proposed pathway begins with a readily available precursor, 4,6-dihydroxypyrimidine, and proceeds in two critical stages.

Caption: Proposed two-stage synthesis workflow.

Stage 1: Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[3][4][5] In this context, it serves a dual purpose: introducing the aldehyde group at the C-5 position and converting the hydroxyl groups into more reactive chloro groups.

Causality: The reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (a chloroiminium ion).[3][5] The pyrimidine ring, activated by the two hydroxyl groups, undergoes electrophilic substitution at the electron-rich C-5 position. The excess POCl₃ also acts as a chlorinating agent, converting the pyrimidinediols into the corresponding dichloropyrimidine.[6] This transformation is crucial as it installs the necessary leaving groups for the subsequent substitution step.

Protocol: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a stirrer and under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF, maintaining the temperature at 0°C. Stir the mixture for 1 hour.

-

Substrate Addition: Add 4,6-dihydroxypyrimidine portion-wise to the Vilsmeier reagent.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The aqueous phase is then extracted multiple times with an organic solvent like diethyl ether.

-

Purification: Combine the organic extracts, wash with aqueous sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization.

Stage 2: Selective Nucleophilic Aromatic Substitution (SNAr)

The second stage involves the selective replacement of the chloro groups with methoxy groups. Dichloropyrimidines are known to undergo SNAr reactions, and the regioselectivity can be influenced by substituents on the ring.[7][8]

Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the C-5 aldehyde group activates the chloro groups towards nucleophilic attack. Sodium methoxide serves as a potent nucleophile. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[9] Subsequent elimination of the chloride ion restores the aromaticity of the ring. The presence of two methoxy groups in the final product suggests that both chlorine atoms are replaced.

Protocol: Synthesis of this compound

-

Nucleophile Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

Reaction Setup: Dissolve the 4,6-dichloro-5-formylpyrimidine intermediate in anhydrous methanol.

-

Nucleophilic Substitution: Add the sodium methoxide solution dropwise to the pyrimidine solution at room temperature or under gentle heating. The stoichiometry of sodium methoxide is critical to control the degree of substitution. To obtain the dimethoxy product, at least two equivalents of sodium methoxide are required.

-

Monitoring: Track the disappearance of the starting material and the formation of the product by TLC.

-

Quenching and Isolation: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purification: The residue can be purified using column chromatography on silica gel to isolate the target compound, this compound.

Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

Caption: Key reaction sites and applications.

Application in Drug Discovery: An Allopurinol Metabolite Intermediate

A primary application of this compound is as a key intermediate in the synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine.[1] This latter compound is a major metabolite of Allopurinol, a well-known xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia.[1]

The synthesis involves a condensation reaction between the aldehyde group of the title compound and hydrazine, followed by cyclization to form the pyrazolopyrimidine core. This application underscores the compound's importance in creating reference standards for metabolic studies and in the development of related therapeutic agents.

Further Synthetic Transformations

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is susceptible to displacement by various nucleophiles (amines, thiols, etc.). This allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. Studies on similar 2-amino-4,6-dichloropyrimidine-5-carbaldehyde systems show that such substitutions are facile.[6]

-

Aldehyde Chemistry: The aldehyde group can undergo a wide range of classical organic reactions, including reductive amination, Wittig reactions, and condensations (like the Claisen-Schmidt condensation), providing another handle for molecular elaboration.[6]

Analytical Characterization (Predictive)

For a researcher who has successfully synthesized this compound, analytical verification is paramount. While specific spectra are proprietary, the expected data based on the structure are as follows:

| Technique | Expected Observations |

| ¹H-NMR | - A singlet for the aldehyde proton (CHO) around δ 9.5-10.5 ppm. - Two singlets for the two methoxy groups (OCH₃), likely in the δ 3.9-4.2 ppm region. |

| ¹³C-NMR | - A signal for the aldehyde carbonyl carbon around δ 185-195 ppm. - Signals for the aromatic carbons, including those bonded to chlorine and oxygen. - Signals for the methoxy carbons around δ 55-60 ppm. |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

| Infrared (IR) | - A strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹. - C-O stretches for the methoxy groups. - C-Cl stretch in the fingerprint region. |

Safety, Handling, and Storage

As a chlorinated organic compound and a reactive aldehyde, appropriate safety measures are essential.

-

Hazard Identification: Based on data for analogous compounds, it should be treated as a substance that can cause skin and serious eye irritation.[10] It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined reactive sites allow for predictable and versatile synthetic transformations. This guide provides the foundational knowledge required for its synthesis, safe handling, and strategic application in the laboratory, empowering researchers to leverage its full potential in their scientific endeavors.

References

- 1. usbio.net [usbio.net]

- 2. This compound 97% | CAS: 134221-52-6 | AChemBlock [achemblock.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde (CAS: 134221-52-6)

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, valued for its synthetic versatility and broad range of biological activities.[1][2] 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde is a highly functionalized heterocyclic compound that embodies this potential. It serves as a quintessential building block, offering multiple reaction sites for the systematic construction of diverse molecular libraries. The strategic placement of a reactive aldehyde, a displaceable chloro group, and electron-donating methoxy groups on the electron-deficient pyrimidine core makes this molecule a prized intermediate for researchers in drug discovery.

This technical guide provides an in-depth analysis of the physicochemical properties, core reactivity, synthetic pathways, and applications of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques, including ¹H-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonym | 4-chloro-2,6-dimethoxypyrimidine-5-carboxaldehyde | [3] |

| CAS Number | 134221-52-6 | [3][4][5] |

| Molecular Formula | C₇H₇ClN₂O₃ | [3][4][5] |

| Molecular Weight | 202.6 g/mol | [3][5] |

| Appearance | Typically a pale yellow or off-white solid | [6] |

| Solubility | Soluble in dichloromethane and methanol | [5] |

| Storage | Recommended storage at -20°C for long-term stability | [5] |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by the distinct reactivity of its two primary functional groups: the C4-chloro substituent and the C5-aldehyde. The electron-deficient nature of the pyrimidine ring is the dominant factor governing the molecule's chemical behavior.

Nucleophilic Aromatic Substitution (SNAr) at C4

The most significant reaction pathway for this molecule is the SNAr reaction at the C4 position. The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks, withdrawing electron density and making the carbon atoms, particularly C2, C4, and C6, electrophilic. This electronic feature greatly facilitates the attack of nucleophiles on the C4 position, leading to the displacement of the chloride ion.

Expert Insight: This reaction is the cornerstone of library synthesis using this scaffold. The mild conditions often required for SNAr on activated systems like chloropyrimidines allow for the introduction of a vast array of functional groups.[1][7] Common nucleophiles include:

-

Amines (R-NH₂): To introduce side chains that can modulate solubility, form hydrogen bonds with biological targets, or serve as handles for further functionalization.

-

Thiols (R-SH): To form thioethers, which are important in various bioactive molecules.

-

Alkoxides (R-O⁻): To generate ether linkages.

Transformations of the C5-Aldehyde Group

The aldehyde group provides a second, orthogonal site for synthetic elaboration, allowing for the extension of the molecular framework from the C5 position.

-

Reductive Amination: This two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., sodium triacetoxyborohydride), is one of the most robust methods for forming C-N bonds. It allows for the introduction of diverse amine-containing fragments.

-

Wittig Olefination: Reaction with a phosphonium ylide converts the aldehyde into an alkene. This is a powerful C-C bond-forming reaction, enabling the introduction of vinyl or substituted vinyl groups, which can act as linkers or pharmacophoric elements.

-

Condensation Reactions: The aldehyde can undergo aldol or Claisen-Schmidt type condensations to form α,β-unsaturated carbonyl compounds, providing another route for C-C bond formation.[7]

Proposed Synthetic Workflow

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and analogue preparation. A logical and industrially scalable approach involves a Vilsmeier-Haack type formylation and chlorination of a suitable pyrimidinone precursor. This method is well-established for the synthesis of related chloro-formyl pyrimidines.[8]

Step-by-Step Protocol Rationale:

-

Reagent Activation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) at low temperatures (e.g., 0°C) to form the electrophilic Vilsmeier reagent, [Cl₂C=N(CH₃)₂]⁺Cl⁻. This species is the active agent for both chlorination and formylation.

-

Reaction with Substrate: The starting material, 2,6-dimethoxy-pyrimidin-4(3H)-one, is added to the pre-formed Vilsmeier reagent. The pyrimidinone's oxygen is converted into a leaving group by POCl₃, while the electron-rich C5 position attacks the Vilsmeier reagent to install the formyl group precursor.

-

Heating/Reflux: The reaction mixture is heated to drive the reaction to completion. This step ensures both the chlorination at C4 and the formation of the aldehyde at C5.[8]

-

Work-up and Isolation: The reaction is carefully quenched by pouring it into ice water to decompose excess POCl₃. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and concentrated. Purification is typically achieved via recrystallization or column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate.

-

Scaffold for Kinase Inhibitors: The pyrimidine ring is a privileged scaffold found in numerous FDA-approved kinase inhibitors. Its ability to form key hydrogen bonds in the hinge region of the ATP-binding pocket is well-documented. This compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. A closely related structure, 2,6-diamino-4-cyclohexylmethoxy-pyrimidine-5-carbaldehyde, showed modest inhibitory activity against cyclin-dependent kinases (CDK1/2), validating the utility of the 5-formyl pyrimidine template in this target class.[9]

-

Intermediate for Metabolite Synthesis: This compound is documented as a key intermediate in the synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine, which is a major metabolite of the xanthine oxidase inhibitor Allopurinol.[5] Access to such metabolites is critical for conducting comprehensive pharmacokinetic and drug metabolism studies.

-

Platform for Chemical Biology Probes: The dual reactivity allows for the sequential or orthogonal introduction of different functionalities. For example, an affinity ligand could be introduced via SNAr, while the aldehyde is converted into a tag or cross-linking group for use in chemical biology applications.

Safety, Handling, and Storage Protocol

This compound is considered a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.[10]

| Category | Details | Source(s) |

| Hazard Identification | Signal Word: Warning Hazard Statements: Causes skin irritation. Causes serious eye irritation. | [10][11] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | [10][12] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [6][10] |

| Incompatibilities | Keep away from strong oxidizing agents. | [6][10] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term preservation of purity, storage at -20°C is recommended. | [5][6] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10][12] |

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound 97% | CAS: 134221-52-6 | AChemBlock [achemblock.com]

- 5. usbio.net [usbio.net]

- 6. afgsci.com [afgsci.com]

- 7. mdpi.com [mdpi.com]

- 8. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous pyrimidine derivatives.

Introduction

This compound, with the molecular formula C₇H₇ClN₂O₃ and a molecular weight of 202.6 g/mol , is a substituted pyrimidine that serves as a versatile building block in the synthesis of various biologically active molecules.[1][2] The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a wide array of pharmaceuticals.[3] The presence of a reactive aldehyde group, a chloro substituent, and two methoxy groups on the pyrimidine ring makes this compound a valuable precursor for generating diverse chemical libraries. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is outlined below. The choice of solvent and instrument parameters are critical for obtaining quality data.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar substituted pyrimidines, the following proton signals are anticipated for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~4.1 | Singlet | 6H | Methoxy protons (-OCH₃) |

Rationale:

-

The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring, hence its expected downfield shift.

-

The two methoxy groups are chemically equivalent due to free rotation and are expected to appear as a single, sharp singlet integrating to six protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~170 | C2 and C6 (carbons attached to methoxy groups) |

| ~160 | C4 (carbon attached to chlorine) |

| ~115 | C5 (carbon attached to the aldehyde group) |

| ~55 | Methoxy carbons (-OCH₃) |

Rationale:

-

The aldehyde carbonyl carbon is the most downfield signal.

-

The carbons of the pyrimidine ring attached to the electronegative oxygen and chlorine atoms (C2, C4, C6) will be significantly downfield.

-

The carbon bearing the aldehyde group (C5) will also be in the aromatic region.

-

The methoxy carbons will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (methoxy) |

| ~2850-2750 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C and C=N ring stretches (pyrimidine) |

| ~1250-1050 | Strong | C-O stretch (methoxy) |

| ~800-600 | Medium | C-Cl stretch |

Rationale:

-

The presence of a strong carbonyl absorption around 1700 cm⁻¹ is a key indicator of the aldehyde group.

-

The C-H stretches of the aldehyde are typically weak and appear at lower wavenumbers than alkyl C-H stretches.

-

The aromatic C=C and C=N stretching vibrations of the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.[4]

-

A strong C-O stretching band is characteristic of the methoxy groups.

-

The C-Cl stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol: MS Data Acquisition

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

The solution is then directly infused into the mass spectrometer.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI or EI.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV (for ESI).

-

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.[5]

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

The mass spectrum will provide crucial information for confirming the molecular weight of the compound.

| m/z | Assignment |

| 202/204 | [M]⁺ (Molecular ion) |

| 203/205 | [M+H]⁺ (Protonated molecule) |

| 173/175 | [M-CHO]⁺ |

| 167/169 | [M-Cl]⁺ |

Rationale:

-

The molecular ion peak ([M]⁺) is expected at m/z 202. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 204 with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

-

In ESI, the protonated molecule ([M+H]⁺) at m/z 203 and its corresponding isotopic peak at m/z 205 are likely to be the base peaks.

-

Common fragmentation pathways would involve the loss of the aldehyde group (-CHO, 29 Da) or the chlorine atom (-Cl, 35/37 Da).

Conclusion

The spectroscopic data presented in this guide, derived from established principles and analysis of related structures, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides unambiguous confirmation of the compound's structure. Researchers and scientists can utilize this guide to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- 1. This compound 97% | CAS: 134221-52-6 | AChemBlock [achemblock.com]

- 2. usbio.net [usbio.net]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

reactivity and stability of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical (CAS No. 134221-52-6). As a highly functionalized heterocyclic compound, it serves as a versatile intermediate in medicinal chemistry and drug development, notably in the synthesis of metabolites of therapeutic agents like Allopurinol.[1] This document elucidates the molecule's structural features, delineates the reactivity of its key functional groups—the activated chloro-substituent, the electrophilic carbaldehyde, and the electron-rich dimethoxypyrimidine core—and discusses its stability profile under various conditions. Detailed experimental protocols for representative transformations, supported by mechanistic insights and safety considerations, are provided for researchers and scientists in the field.

Introduction and Physicochemical Profile

This compound is a trifunctional pyrimidine derivative. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, and the specific arrangement of substituents on this compound presents a unique combination of reactive sites. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-carbaldehyde group significantly activates the C4 position for nucleophilic displacement, while the aldehyde itself offers a handle for a variety of condensation and redox reactions. The C2 and C6 methoxy groups modulate the ring's electronic properties, influencing the overall reactivity.

Its primary recognized application is as an intermediate in the synthesis of 4,6-Dihydroxypyrazolo[3,4-d]pyrimidine, a major metabolite of the xanthine oxidase inhibitor, Allopurinol.[1] Understanding its chemical behavior is therefore critical for leveraging its synthetic potential.

Physicochemical Specifications

| Property | Value | Source(s) |

| CAS Number | 134221-52-6 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₃ | [1][2][3] |

| Molecular Weight | 202.6 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in dichloromethane and methanol.[1] | |

| IUPAC Name | This compound | [3] |

| SMILES | ClC1=NC(OC)=NC(OC)=C1C=O | [3] |

Spectroscopic and Analytical Profile

Characterization of this compound is typically achieved through a combination of standard analytical techniques. A comprehensive data package for a reference standard would include:

-

¹H-NMR: To confirm the proton environment and structural integrity.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O of the aldehyde, C-Cl, aromatic C=N).[2]

Chemical Reactivity and Mechanistic Considerations

The reactivity of this molecule is governed by the interplay of its three principal functional domains: the C4-chloro leaving group, the C5-aldehyde, and the dimethoxypyrimidine ring.

Caption: Key reactive domains of the molecule.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most significant reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) of the chloride at the C4 position. The pyrimidine ring is inherently electron-deficient, which stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution.

Causality: The presence of two ring nitrogens and the adjacent electron-withdrawing aldehyde group makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. This is a common and predictable reaction for chloropyrimidines.[5][6]

-

With Amines (Amination): Primary and secondary amines readily displace the chloride to form 4-amino-2,6-dimethoxypyrimidine derivatives. This reaction is typically performed in a polar solvent with a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[7]

-

With Alkoxides (Alkoxylation): Reaction with sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) in the corresponding alcohol solvent yields 4-alkoxy-2,6-dimethoxypyrimidine derivatives.[8]

-

With Thiols (Thiolation): Thiolates can displace the chloride to form the corresponding thioethers.

Reactions of the C5-Carbaldehyde Group

The aldehyde functional group provides a second, orthogonal site for chemical modification.

-

Condensation Reactions: The aldehyde readily participates in base-catalyzed condensation reactions with active methylene compounds (e.g., malononitrile, acetophenone) in reactions such as the Knoevenagel or Claisen-Schmidt condensation.[5] This allows for the extension of the carbon framework at the C5 position.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the chloro-substituent.

-

Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, although this may compete with reactions at other sites depending on the conditions.

Stability and Handling

Storage and General Stability

For long-term viability, the compound should be stored at -20°C in a tightly sealed container.[1] It is stable under these recommended conditions. As with many chlorinated organic compounds, it should be kept away from heat and sources of ignition.[9][10]

Degradation Pathways and Incompatibilities

-

pH Sensitivity: While stable in neutral or mildly acidic conditions, the compound may be susceptible to degradation under strongly alkaline conditions. High concentrations of hydroxide or alkoxides could potentially lead to hydrolysis of the chloride or other side reactions.[5][11]

-

Moisture Sensitivity: The presence of moisture could lead to slow hydrolysis of the C-Cl bond over time.[11] Therefore, storage in a dry, inert atmosphere is recommended.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[12]

-

Thermal and Light Sensitivity: Like many aromatic aldehydes, prolonged exposure to light and high temperatures should be avoided to prevent potential polymerization or degradation.[11]

Safety and Handling

Based on safety data sheets for analogous chemical structures, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

Personal Protection: Wear protective gloves, clothing, and eye/face protection.[9][13]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][10] Wash hands thoroughly after handling.[12][13]

-

Fire Safety: In case of fire, use carbon dioxide, dry powder, or water spray.[12] Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the reaction with a generic secondary amine, R₂NH.

Caption: Workflow for a typical SNAr amination reaction.

Methodology:

-

To a stirred solution of this compound (1.0 eq) in ethanol (5-10 mL per mmol of starting material), add the desired amine (1.1 eq).

-

Add triethylamine (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[5][7]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude material by flash column chromatography on silica gel to yield the desired 4-amino-substituted product.

Protocol: Claisen-Schmidt Condensation

This protocol describes the condensation of the aldehyde with acetophenone.

Caption: Workflow for a Claisen-Schmidt condensation reaction.

Methodology:

-

In a round-bottom flask, prepare a mixture of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.[5]

-

Add solid sodium hydroxide (2-5 eq) to the stirring mixture.

-

Continue stirring at room temperature or heat under reflux for 1-3 hours. The reaction progress can often be observed by the formation of a precipitate.[5]

-

After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol to remove unreacted starting materials and excess base.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity is dominated by two key sites: the C4-chloro group, which is highly activated for nucleophilic aromatic substitution, and the C5-carbaldehyde, which readily undergoes a range of carbonyl chemistry. A thorough understanding of its stability profile and handling requirements is essential for its safe and effective use. The protocols and mechanistic insights provided in this guide offer a solid foundation for chemists to exploit the synthetic potential of this important intermediate.

References

- 1. usbio.net [usbio.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound 97% | CAS: 134221-52-6 | AChemBlock [achemblock.com]

- 4. CAS 6320-15-6: 4-Chloro-2,6-dimethoxypyrimidine [cymitquimica.com]

- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

The Emerging Therapeutic Potential of Substituted Pyrimidine-5-carbaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in the realm of medicinal chemistry.[1][2] Its prevalence in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[2] This inherent biocompatibility and versatile chemical reactivity have made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents.[1][3] A vast body of research has demonstrated the diverse pharmacological activities of pyrimidine-containing compounds, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4]

This technical guide focuses on a specific, yet highly promising, class of pyrimidine derivatives: substituted pyrimidine-5-carbaldehydes. The introduction of a carbaldehyde group at the 5-position of the pyrimidine ring provides a unique chemical handle for further molecular elaboration, allowing for the synthesis of a wide array of derivatives with diverse substitution patterns. This structural feature is pivotal in modulating the compound's interaction with biological targets, thereby influencing its therapeutic efficacy and selectivity. For researchers, scientists, and drug development professionals, understanding the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds is crucial for the rational design of next-generation therapeutics. This guide aims to provide an in-depth exploration of the potential biological activities of substituted pyrimidine-5-carbaldehydes, supported by experimental data and detailed methodologies, to empower further innovation in this exciting area of drug discovery.

Synthetic Strategies for Substituted Pyrimidine-5-carbaldehydes

The synthesis of substituted pyrimidine-5-carbaldehydes is a critical first step in exploring their biological potential. Various synthetic routes have been developed to access this versatile scaffold, often involving multi-step sequences that allow for the introduction of diverse substituents at various positions of the pyrimidine ring.

One common strategy involves the construction of the pyrimidine ring from acyclic precursors, followed by the introduction or modification of the 5-carbaldehyde group. For instance, the Claisen-Schmidt condensation of an appropriate ketone with a pyrimidine-5-carbaldehyde can yield chalcone derivatives, which serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[5]

A notable example is the synthesis of (E)-3-(2-(4-chlorophenyl)pyrimidin-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, a chalcone derivative, which is obtained through the condensation of 1-(3,4-dimethoxyphenyl)ethan-1-one and 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde in a basic medium.[5] This chalcone can then be further reacted with thiosemicarbazide to form pyrazoline-carbothioamide derivatives.[5]

Another versatile starting material is 2,4,6-trichloropyrimidine-5-carbaldehyde, which allows for regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This enables the stepwise introduction of different amines or other nucleophiles at the 2, 4, and 6 positions, leading to a diverse library of substituted pyrimidine-5-carbaldehydes.

Anticancer Activity: A Promising Frontier

The anticancer potential of pyrimidine derivatives is well-established, and substituted pyrimidine-5-carbaldehydes are emerging as a particularly interesting subclass in this regard.[4][6] The aldehyde functionality and the ability to introduce various substituents on the pyrimidine ring allow for the fine-tuning of their cytotoxic and mechanistic profiles.

Cytotoxicity against Cancer Cell Lines

Several studies have demonstrated the potent cytotoxic effects of substituted pyrimidine-5-carbaldehyde derivatives against a range of human cancer cell lines. For example, a novel series of pyrimidine-5-carbonitrile derivatives, which can be conceptually linked to the reactivity of the 5-carbaldehyde group, exhibited significant antiproliferative activity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[7]

One notable compound, 11e , from this series displayed excellent cytotoxic activity with IC50 values of 1.14 µM against HCT-116 and 1.54 µM against MCF-7 cells.[7] Importantly, this compound showed a high degree of selectivity, with an IC50 value of 63.41 µM against normal human lung fibroblast (WI-38) cells, indicating a favorable therapeutic window.[7]

| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | WI-38 IC50 (µM) |

| 11e | 1.14 | 1.54 | 63.41 |

| 12b | - | - | - |

| Sorafenib (Standard) | 8.96 | 11.83 | - |

| Table 1: In vitro cytotoxic activity of selected pyrimidine-5-carbonitrile derivatives.[7] |

Furthermore, a chalcone derivative, B-4 , synthesized from 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde, exhibited significant cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cells, with IC50 values of 20.49 µM and 6.70 µM, respectively.[5] This activity was comparable to or even better than the standard drug lapatinib.[5]

Mechanisms of Anticancer Action

The anticancer activity of substituted pyrimidine-5-carbaldehydes is often attributed to their ability to interfere with key cellular processes, such as cell cycle progression and apoptosis, and to inhibit the activity of crucial enzymes like protein kinases.

Kinase Inhibition: The pyrimidine scaffold is a well-known hinge-binding motif for many protein kinases, and several FDA-approved kinase inhibitors are based on this core structure.[8][9] Substituted pyrimidine-5-carbaldehyde derivatives have shown promise as inhibitors of various kinases implicated in cancer progression. For instance, a series of pyrimidine-5-carbonitrile derivatives were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7] Compounds 11e and 12b from this series were identified as potent VEGFR-2 inhibitors with IC50 values of 0.61 µM and 0.53 µM, respectively.[7]

Induction of Apoptosis: Many cytotoxic agents exert their anticancer effects by inducing programmed cell death, or apoptosis. The chalcone derivative B-4 was found to induce apoptosis in both A549 and MCF-7 cells.[5] Mechanistic studies revealed that treatment with B-4 led to an increase in the percentage of apoptotic cells.[5]

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have long been investigated for their antimicrobial properties, and substituted pyrimidine-5-carbaldehydes, particularly in the form of their Schiff base derivatives, are a promising area of research.[10][11]

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[10] The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activities. The reaction of substituted pyrimidine-5-carbaldehydes with various amines offers a straightforward route to a diverse range of Schiff bases with potential antimicrobial activity.

A study on a series of (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives, which are Schiff bases derived from a substituted pyrimidine, demonstrated good to potent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10] Some of these compounds also exhibited antifungal activity against Candida albicans and Aspergillus niger.[10]

| Compound | E. coli (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |

| 6d | 18 | 20 | 16 |

| 6e | 20 | 18 | 15 |

| 6f | 19 | 17 | 14 |

| Streptomycin (Standard) | 22 | 24 | - |

| Amphotericin-B (Standard) | - | - | 20 |

| Table 2: Antimicrobial activity of selected pyrimidine Schiff base derivatives.[10] |

The antimicrobial activity of these compounds is influenced by the nature of the substituents on the aromatic ring of the benzylidene moiety. For example, the presence of hydroxyl groups has been shown to be critical for the antioxidant activity of some Schiff bases, which may contribute to their overall antimicrobial effect.[10]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of substituted pyrimidine-5-carbaldehydes.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Normal human cell line (e.g., WI-38)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds (substituted pyrimidine-5-carbaldehyde derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria). Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Serial Dilution of Compounds: Add 100 µL of broth to all wells of a 96-well plate. In the first well of each row, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL). Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

-

Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the diluted microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

Substituted pyrimidine-5-carbaldehydes represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with the ability to introduce a wide range of substituents, provides a powerful platform for fine-tuning biological activity. The demonstrated anticancer and antimicrobial properties of derivatives of pyrimidine-5-carbaldehyde underscore the potential of this compound class to address significant unmet medical needs.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of substituted pyrimidine-5-carbaldehydes are crucial to further explore the structure-activity relationships and identify novel lead compounds.

-

Mechanistic Elucidation: In-depth mechanistic studies are needed to fully understand how these compounds exert their biological effects. This includes identifying specific molecular targets, elucidating their impact on signaling pathways, and investigating their potential to overcome drug resistance mechanisms.

-

In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of Drug-like Properties: Lead optimization efforts should focus on improving the physicochemical and pharmacokinetic properties of these compounds to enhance their potential for clinical development.

By leveraging the principles of medicinal chemistry and a multidisciplinary approach to drug discovery, the full therapeutic potential of substituted pyrimidine-5-carbaldehydes can be unlocked, paving the way for the development of innovative and effective treatments for cancer, infectious diseases, and other challenging medical conditions.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jsscacs.edu.in [jsscacs.edu.in]

- 11. [PDF] Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Synthesis of Pyrimidine Aldehydes: Core Strategies and Mechanistic Insights

Introduction: The Pyrimidine Aldehyde as a Cornerstone in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] Among the most valuable and versatile derivatives are the pyrimidine aldehydes. These compounds serve as critical synthetic intermediates, where the reactive aldehyde group acts as a chemical handle for elaboration into more complex molecular architectures through reactions like condensations, reductive aminations, and Wittig-type reactions. The strategic introduction of a formyl group onto the pyrimidine ring is, therefore, a pivotal step in the synthetic pathways leading to novel drug candidates.[2][5]

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing pyrimidine aldehydes. As a senior application scientist, my focus extends beyond mere procedural recitation. We will delve into the mechanistic underpinnings of each transformation, rationalize the selection of reagents and conditions, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Direct Formylation of the Pyrimidine Ring: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems, including suitably activated pyrimidines.[5][6] The reaction's reliability and the use of common laboratory reagents make it a go-to strategy for introducing a C-5 aldehyde group.

Expertise & Experience: Understanding the "Why"

The choice to use the Vilsmeier-Haack reaction is predicated on the electronic nature of the pyrimidine substrate. The pyrimidine ring itself is electron-deficient; however, the presence of electron-donating groups (e.g., hydroxyl, amino, or alkyl groups) sufficiently activates the ring, particularly at the C-5 position, rendering it susceptible to electrophilic attack by the Vilsmeier reagent.[7][8] The Vilsmeier reagent, a chloromethyleniminium salt, is a mild electrophile, which allows for selective formylation without disrupting other sensitive functionalities.

The reaction is typically performed using a combination of a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃).[5][9] The choice of solvent is also critical; while DMF can serve as both reagent and solvent, other inert solvents like dichloroethane or benzene can be used to control the reaction temperature and concentration.[7]

Mechanism of Vilsmeier-Haack Formylation

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C-5 position of the pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired aldehyde.

Caption: Vilsmeier-Haack reaction workflow.

Data Presentation: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

The following table summarizes the effect of solvent choice on the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, demonstrating the optimization process inherent in methods development.[7]

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | o-Xylene | 100 | 12 | 34 |

| 2 | Benzene | 80 | 10 | 43 |

| 3 | 1,2-Dichloroethane | 80 | 8 | 52 |

| 4 | DMF | 100 | 5 | 61 |

Data sourced from ChemProc 2016, 1, 4.[7]

Experimental Protocol: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde[7]

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 15 mL of N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add 1.53 g (0.01 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Substrate Addition: Add 1.26 g (0.01 mol) of 2-methylpyrimidine-4,6-diol to the reaction mixture in one portion.

-

Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 5 hours, monitoring the reaction progress by TLC.

-

Quenching and Work-up: Cool the mixture to room temperature and pour it carefully onto 50 g of crushed ice.

-

Neutralization and Precipitation: Neutralize the resulting solution with a saturated sodium bicarbonate solution until pH 7 is reached. A precipitate will form.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Synthesis from Pre-functionalized Pyrimidines

An alternative and highly effective strategy involves the transformation of an existing functional group on the pyrimidine ring into an aldehyde. This approach offers excellent control over regioselectivity, as the position of the aldehyde is predetermined by the starting material.

Oxidation of Methyl or Hydroxymethyl Groups

The selective oxidation of a methyl or primary alcohol substituent is a direct and common route to pyrimidine aldehydes.

Expertise & Experience: Choosing the Right Oxidant

The choice of oxidizing agent is paramount and depends on the stability of the pyrimidine substrate and the presence of other oxidizable groups.

-

Selenium Dioxide (SeO₂): The Riley oxidation using SeO₂ is effective for converting activated methyl groups (e.g., at the C-4 position) directly to aldehydes.[10] This method is advantageous for its directness but requires careful handling due to the toxicity of selenium compounds.

-

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidant, particularly useful for converting hydroxymethylpyrimidines (allylic-type alcohols) to their corresponding aldehydes.[10] It often provides clean reactions with easy work-up, as the manganese byproducts are solid and can be filtered off.

-

Other Reagents: A variety of other oxidation systems, such as those based on chromium (e.g., PCC) or osmium (e.g., OsO₄), can be employed, though considerations for toxicity and waste disposal are important.[11]

Experimental Protocol: SeO₂ Oxidation of a 4-Methylpyrimidine[10]

-

Setup: To a solution of the 4-methylpyrimidine derivative (1.0 mmol) in 1,4-dioxane (10 mL), add selenium dioxide (1.2 mmol).

-

Reaction: Heat the mixture under reflux for 4-12 hours. Monitor the reaction's completion using TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the black selenium precipitate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrimidine-4-carboxaldehyde.

Reduction of Carboxylic Acid Derivatives

The controlled reduction of pyrimidine carboxylic esters or nitriles is a highly reliable method for aldehyde synthesis.

Expertise & Experience: Halting Reduction at the Aldehyde Stage

The key challenge in this approach is preventing over-reduction to the corresponding primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are typically too reactive.[12] The solution lies in using sterically hindered and less reactive hydride reagents.

-

Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for the low-temperature reduction of esters and nitriles to aldehydes.[8][12][13] At low temperatures (typically -78 °C), DIBAL-H adds once to the carbonyl or nitrile, forming a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous work-up. This temperature control is the critical parameter that prevents over-reduction.[13]

Mechanism of DIBAL-H Reduction of an Ester

The reaction proceeds through a stable intermediate at low temperatures, which is the key to isolating the aldehyde product upon hydrolysis.

Caption: Low-temperature DIBAL-H reduction workflow.

Formylation via Organometallic Intermediates

For pyrimidines bearing a halogen atom, a powerful strategy involves a halogen-metal exchange followed by quenching with a formylating agent. This method provides access to aldehydes that may be difficult to synthesize via electrophilic substitution.

Expertise & Experience: The Nuances of Pyrimidinyllithium Chemistry

This approach typically begins with a bromopyrimidine. Reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -100 °C) generates a highly reactive pyrimidinyllithium intermediate.[14][15] The choice of the subsequent formylating agent is critical. While DMF is a common choice for many organolithium reactions, it has proven unsuccessful for the synthesis of pyrimidine-5-carboxaldehyde from the corresponding lithium species.[14] However, formate esters, such as ethyl formate, are effective electrophiles. The success of this reaction hinges on performing an anhydrous acidic work-up at low temperature, which stabilizes the adduct and facilitates its conversion to the aldehyde.[14]

Experimental Workflow: One-Pot Synthesis of Pyrimidine-5-carboxaldehyde

This workflow illustrates the critical steps and conditions required for the successful synthesis via a pyrimidinyllithium intermediate.

Caption: Workflow for pyrimidine-5-carboxaldehyde synthesis.

Experimental Protocol: One-Pot Synthesis of Pyrimidine-5-carboxaldehyde[14][15]

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-bromopyrimidine (5.0 g, 31.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Lithiation: Cool the solution to -100 °C using a liquid nitrogen/ether bath. Add n-butyllithium (1.6 M in hexanes, 21.6 mL, 34.6 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -90 °C. Stir the resulting mixture for 30 minutes at -100 °C.

-

Formylation: Add ethyl formate (3.49 g, 47.1 mmol) dropwise to the pyrimidinyllithium solution, again maintaining the temperature at -100 °C. Stir for an additional 1 hour.

-

Quenching: Quench the reaction by adding ethereal hydrogen chloride (1.0 M, 50 mL) at -100 °C. Allow the mixture to warm slowly to 0 °C.

-

Work-up: Add water (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pyrimidine-5-carboxaldehyde as a solid (59% yield).

Conclusion and Future Outlook

The synthesis of pyrimidine aldehydes is a well-established field with a robust toolkit of reliable methods. The choice of synthetic route—be it direct electrophilic formylation, oxidation or reduction of pre-functionalized precursors, or formylation via organometallic intermediates—is guided by the substitution pattern of the target molecule, the availability of starting materials, and the desired regioselectivity. The Vilsmeier-Haack reaction remains a staple for activated pyrimidines, while oxidation and reduction pathways offer precise control when the appropriate precursor is available. The organometallic route, though requiring stringent conditions, provides access to otherwise challenging isomers.

Looking ahead, the field will continue to evolve towards more sustainable and efficient methodologies. The development of novel catalytic systems, including transition-metal-catalyzed C-H formylation and biocatalytic approaches, holds promise for minimizing waste and improving the atom economy of these crucial transformations. As the demand for novel pyrimidine-based therapeutics grows, so too will the need for innovative and scalable synthetic strategies to access these vital aldehyde building blocks.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Semantic Scholar [semanticscholar.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthetic routes toward 4-Chloro-2,6-dimethoxypyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on a robust and scalable multi-step synthesis originating from barbituric acid. Each synthetic step is detailed with mechanistic insights, step-by-step protocols, and critical process parameters. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding for researchers aiming to replicate or adapt these procedures.

Introduction: The Significance of the Target Molecule

This compound is a highly functionalized pyrimidine derivative. Its strategic arrangement of a reactive aldehyde, a displaceable chlorine atom, and two methoxy groups makes it an exceptionally versatile building block in organic synthesis. It serves as a crucial precursor for a variety of complex heterocyclic compounds, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] The aldehyde group provides a handle for condensation and reductive amination reactions, while the chloro- and methoxy-substituents allow for tailored nucleophilic aromatic substitution (SNAr) reactions.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most effectively approached through a linear sequence starting from a simple, commercially available precursor. The core strategy involves the sequential functionalization of a pyrimidine ring.

Figure 1. Retrosynthetic pathway. A logical disconnection of the target molecule leads back to the readily available starting material, barbituric acid.

This pathway is advantageous due to the low cost of the starting material and the well-established, high-yielding nature of each transformation. The key challenges lie in controlling the regioselectivity of the methoxylation step and achieving efficient formylation of the electron-deficient pyrimidine ring.

Primary Synthetic Pathway: From Barbituric Acid

This section details the most common and reliable three-step synthesis.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

The initial step involves the conversion of the tri-hydroxypyrimidine tautomer of barbituric acid into the key intermediate, 2,4,6-trichloropyrimidine. This is a classic chlorination/dehydration reaction.

Reaction: Barbituric Acid → 2,4,6-Trichloropyrimidine Reagents: Phosphorus oxychloride (POCl₃), optional catalyst (e.g., N,N-dimethylformamide, N,N-dimethylaniline).[1][3][4]

Mechanistic Insight: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The keto groups of barbituric acid are converted to their enol tautomers, which are then transformed into chloropyridinium intermediates by POCl₃. The presence of a tertiary amine base, such as N,N-dimethylaniline or N,N-diethylaniline, acts as a catalyst and an acid scavenger, driving the reaction to completion.[3] Some procedures also employ phosphorus pentachloride (PCl₅) or reactants that form it in situ (PCl₃ and Cl₂) to ensure complete conversion.[3][4][5]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine [3][6]

-